2-Methoxy-5-vinylbenzoic acid 2-Methoxy-5-vinylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20689945
InChI: InChI=1S/C10H10O3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h3-6H,1H2,2H3,(H,11,12)
SMILES:
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

2-Methoxy-5-vinylbenzoic acid

CAS No.:

Cat. No.: VC20689945

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-vinylbenzoic acid -

Specification

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 5-ethenyl-2-methoxybenzoic acid
Standard InChI InChI=1S/C10H10O3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h3-6H,1H2,2H3,(H,11,12)
Standard InChI Key QQFIJHAYXRGXCY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C=C)C(=O)O

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

2-Methoxy-5-vinylbenzoic acid is systematically named 5-ethenyl-2-methoxybenzoic acid under IUPAC guidelines . Its molecular formula, C₁₀H₁₀O₃, reflects a benzene ring substituted with a carboxylic acid (–COOH), methoxy (–OCH₃), and vinyl (–CH=CH₂) group. The SMILES notation, COC1=C(C=C(C=C1)C=C)C(=O)O, encodes its connectivity, while the InChIKey (QQFIJHAYXRGXCY-UHFFFAOYSA-N) provides a unique identifier for database retrievals .

Synthetic Methodologies

Bromination-Precursor Routes

A patent (CN112250562A) details the synthesis of 2-bromo-5-methoxybenzoic acid via bromination of m-methoxybenzoic acid using N-bromosuccinimide (NBS) in halogenated solvents (e.g., chloroform) with red phosphorus and sulfuric acid . This intermediate could undergo elimination or coupling reactions to introduce the vinyl group. For example, a Heck coupling with ethylene or a Wittig reaction might replace the bromine with a vinyl moiety .

Direct Functionalization Strategies

Source 4 describes olefination reactions using hypervalent iodine reagents (e.g., MTPPB) to install vinyl groups on aromatic acids . Applying this to 2-methoxybenzoic acid under basic conditions (tBuOK/THF) could yield the target compound. Typical yields for analogous reactions range from 70–90% .

Table 1: Comparative Synthetic Conditions

MethodReagentsSolventYield (%)Purity (%)
Bromination-CouplingNBS, Red P, H₂SO₄Chloroform83–92.798.5–99.2
Direct OlefinationMTPPB, tBuOKTHF70–85≥95

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by polar functional groups:

  • Polar solvents: Soluble in methanol, ethanol, and dichloromethane due to hydrogen bonding with –COOH and –OCH₃ .

  • Aqueous media: Limited solubility at neutral pH but increased solubility under basic conditions (as carboxylate salts) .
    Stability concerns include potential polymerization of the vinyl group under heat or light, necessitating storage in inert atmospheres .

Thermodynamic and Kinetic Parameters

  • LogP: Estimated at ~1.7 (similar to 2-hydroxy-3-methoxy-5-vinylbenzoic acid ), indicating moderate lipophilicity.

  • pKa: The carboxylic acid group has an approximate pKa of 4.2, comparable to benzoic acid derivatives .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The vinyl group enables participation in Diels-Alder reactions, forming six-membered rings for drug scaffolds . For example, cycloaddition with dienes could yield tetralone derivatives, precursors to anticoagulants or anti-inflammatories.

Polymer Chemistry

As a monomer, the compound’s vinyl group allows radical polymerization to create poly(vinyl benzoic acid) copolymers. These materials exhibit pH-responsive behavior, useful in drug delivery systems .

Cross-Coupling Reactions

The vinyl moiety serves as a substrate in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures prevalent in agrochemicals .

Future Directions

Research gaps include:

  • Catalytic asymmetric synthesis to access enantiopure forms for chiral drug synthesis.

  • Thermal stability studies to optimize polymerization conditions.

  • Ecotoxicity assessments to evaluate environmental impact.

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